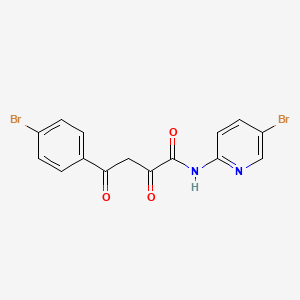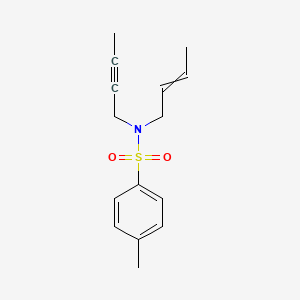
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features both alkenyl and alkynyl groups attached to the nitrogen atom, along with a methyl-substituted benzene sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride, but-2-en-1-amine, and but-2-yn-1-amine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran.
Procedure: The amines are added to the sulfonyl chloride under controlled temperature conditions, typically between 0°C to 25°C, to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, focusing on factors like temperature control, reagent purity, and reaction time.
化学反応の分析
Types of Reactions
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The alkenyl and alkynyl groups can be oxidized to form epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to sulfonamide groups.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both alkenyl and alkynyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
491879-52-8 |
|---|---|
分子式 |
C15H19NO2S |
分子量 |
277.4 g/mol |
IUPAC名 |
N-but-2-enyl-N-but-2-ynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4,6,8-11H,12-13H2,1-3H3 |
InChIキー |
TXGMBTYQPUMOST-UHFFFAOYSA-N |
正規SMILES |
CC=CCN(CC#CC)S(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


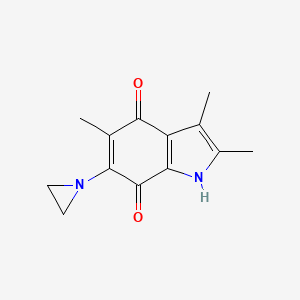

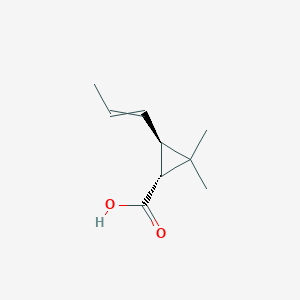
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
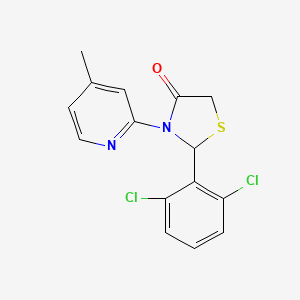
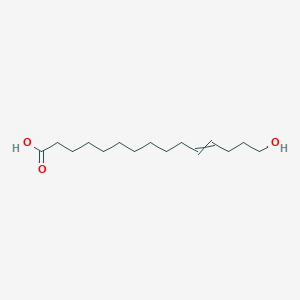

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
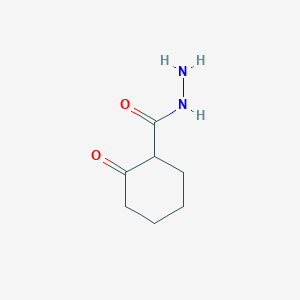
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

